N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)15-14-5-4-12-6-7-16(11(2)17)10-13(12)9-14/h4-5,9,15H,3,6-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVUSYQGGRPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrahydroisoquinoline derivatives, including N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, exhibit antimicrobial properties against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its structural features contribute to its antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects. Tetrahydroisoquinoline derivatives are known to influence neurotransmitter systems and may modulate pathways related to neurodegenerative disorders. Preliminary studies suggest that this compound could inhibit enzymes involved in neurodegeneration and promote cell survival under stress conditions .
Anticancer Potential
This compound has also been evaluated for anticancer properties. It may induce apoptosis in cancer cells by altering cell signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of tumor growth by targeting specific cellular mechanisms .
Target Interactions
The compound interacts with multiple biological targets, influencing cellular functions and biochemical pathways. The sulfonamide group enhances its binding affinity to target proteins involved in disease processes. This interaction can lead to modulation of enzyme activity or receptor signaling pathways .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been shown to modulate various biochemical pathways related to neurodegenerative diseases and infections. They may act as inhibitors or modulators of specific enzymes involved in these pathways .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 12 µg/mL for S. aureus and 15 µg/mL for E. coli, indicating its potential as an antimicrobial agent .
Study 2: Neuroprotective Properties
A study conducted on neuroprotective effects revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The results showed a reduction in apoptotic markers and an increase in cell viability when treated with the compound under oxidative stress conditions .
Study 3: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic signals .
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in neuroprotection and anti-cancer activities. It may exert its effects by binding to these targets and altering their function, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide: A structurally related compound with potential therapeutic applications.
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is unique due to its specific structural features and the presence of both acetyl and sulfonamide groups, which contribute to its distinct biological activities and potential therapeutic benefits .
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
- IUPAC Name : N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-1-sulfonamide
- CAS Number : 955672-40-9
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Molecular Weight : 296.39 g/mol
This compound exhibits its biological activity through various mechanisms:
- Target Interaction : The compound interacts with multiple biological targets, influencing cellular functions and biochemical pathways. Its sulfonamide group enhances its interaction with target proteins involved in disease processes.
- Biochemical Pathways : THIQ derivatives have been shown to modulate pathways related to neurodegenerative disorders and infectious diseases. They may act as inhibitors or modulators of enzymes involved in these pathways.
- Cellular Effects : Research indicates that this compound can alter cell signaling pathways, potentially leading to apoptosis in cancer cells or modulation of neurotransmitter systems in neurodegenerative conditions.
Biological Activities
The biological activities of this compound include:
Antimicrobial Activity
Studies have demonstrated that THIQ derivatives possess antimicrobial properties against various pathogens. The compound's structural features contribute to its efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has indicated that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Tests : In vitro studies revealed an IC₅₀ value indicating significant cytotoxicity against human leukemia cells (CEM) and other cancer types.
Neuroprotective Effects
The compound has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Its ability to modulate neurotransmitter systems and exert antioxidant effects positions it as a candidate for further research in neuroprotection.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various THIQ derivatives, including this compound on different cancer cell lines. The results indicated that this compound showed promising activity compared to standard chemotherapeutic agents .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of THIQ derivatives against a range of bacterial strains. The findings suggested that compounds with similar structures exhibited significant inhibitory effects on bacterial growth .
- Neuroprotective Studies : Research focusing on neuroprotective properties highlighted the compound's potential to reduce oxidative stress in neuronal cells, suggesting its utility in therapeutic strategies for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
